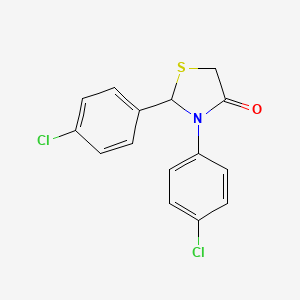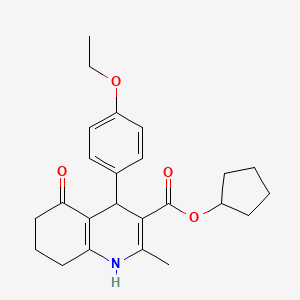
1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DCPT, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. DCPT belongs to the class of pyrimidine derivatives, which have been extensively investigated for their biological activities.
Wirkmechanismus
The exact mechanism of action of 1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins involved in the disease process. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, depending on the specific application. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has a high degree of chemical stability. However, this compound also has some limitations. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. This compound also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of more potent and selective analogs of this compound, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the potential use of this compound as a diagnostic tool for certain diseases, such as cancer. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in various disease states.
Synthesemethoden
1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized by the reaction of 2,3-dichlorobenzaldehyde with barbituric acid in the presence of a base such as potassium hydroxide. The reaction proceeds through a condensation reaction, followed by cyclization to form the pyrimidine ring. The resulting product is a white crystalline powder, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. This compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Eigenschaften
IUPAC Name |
1-(2,3-dichlorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O3/c11-5-2-1-3-6(9(5)12)14-8(16)4-7(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRSGDJZTQAWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5125480.png)
![1-(2-chlorobenzyl)-N-[(2-methyl-1H-indol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5125484.png)
![3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5125485.png)
![4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5125490.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B5125494.png)
![2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125502.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5125510.png)
![N-benzyl-1-cyclopropyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125515.png)



![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5125552.png)

![ethyl 4-[(4-methyl-1-phthalazinyl)amino]benzoate](/img/structure/B5125563.png)